Cinnamic Acid cis-3-Hexen-1-yl Ester
Description
Synthesis Analysis
The synthesis of Cinnamic Acid cis-3-Hexen-1-yl Ester can be achieved through the optimized lipase-catalyzed transesterification of cis-3-hexen-1-ol with triacetin in n-hexane, utilizing immobilized lipase from Rhizomucor miehei. Optimal conditions for maximum conversion include a specific reaction time, temperature, enzyme amount, substrate molar ratio, and added water content (Chiang, Chang, & Shieh, 2003). Moreover, stereoselective syntheses from phenylalanine derivatives provide a pathway to both trans- and cis-cinnamic acid esters, highlighting the versatility of synthetic approaches (Takamura, Mizoguchi, & Yamada, 1975).
Molecular Structure Analysis
The molecular structure of Cinnamic Acid cis-3-Hexen-1-yl Ester and its derivatives are characterized by the presence of a disubstituted carbon-carbon double bond, leading to the existence of cis (Z) and trans (E) isomers. These structural variations contribute to different physical and chemical properties and biological activities (Eilerman, 2000).
Chemical Reactions and Properties
Cinnamic Acid cis-3-Hexen-1-yl Ester undergoes various chemical reactions, including cis-trans isomerization under the influence of iodine atoms. This reaction highlights the compound's reactivity and the influence of stereochemistry on its behavior (Visscher & Kooyman, 1963). Additionally, the compound's chemical properties are influenced by its ability to form hydrogen bonds, as seen in its crystalline-phase structures (Pálinkó, 1999).
Physical Properties Analysis
The physical properties of Cinnamic Acid cis-3-Hexen-1-yl Ester, such as melting point, solubility, and odor, are closely linked to its molecular structure and the presence of functional groups. These properties are crucial for its application in various industries, including food, cosmetics, and perfumery.
Chemical Properties Analysis
The chemical properties of Cinnamic Acid cis-3-Hexen-1-yl Ester, including its reactivity, stability, and interactions with other compounds, are central to its utility in flavor and fragrance compositions. Its esterification reactions, oxidative stability, and interactions with radicals have been extensively studied to exploit its potential in various applications (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Scientific Research Applications
Applications in Food Industry and Synthesis
Cis-3-hexen-1-yl acetate, recognized for its fruity odor, is extensively used in the food industry as a flavor compound. Research focused on the lipase-catalyzed biosynthesis of this compound, highlighting the importance of reaction temperature and substrate molar ratio in the synthesis process, with a significant model showing a maximum predicted value of 82.1% molar conversion (Chiang, Chang & Shieh, 2003). Another study emphasized the efficiency of Aspergillus oryzae in catalyzing the direct esterification between acetic acid and cis-3-hexen-1-ol in an organic solvent, achieving a high esterification yield of 98% under optimal conditions (Kirdi et al., 2017).
Role in Plant Growth and Development
Cinnamic acid derivatives play a crucial role in plant growth regulation. A study on Arabidopsis revealed that cis-cinnamic acid (CA) is instrumental in regulating plant growth. The study identified genes whose expression is enhanced by cis/trans-CA mixture, suggesting a differential role of these isomers in plant growth. Notably, the zce1 loss-of-function mutant produced earlier bolting in Arabidopsis, indicating that ZCE1 is involved in promoting vegetative growth and delaying flowering (Guo et al., 2011).
Antioxidant and Anticancer Potential
Cinnamic acid and its derivatives are acknowledged for their broad spectrum of pharmacological actions, including antioxidant activity. A study evaluated the antioxidant activity of cinnamic acid and its derivatives, with results indicating that esterification enhances the antioxidant activity of cinnamic acid (Oladimeji et al., 2019). Another comprehensive review discussed cinnamic acid derivatives' anticancer potentials, underscoring their underutilization in medicinal research despite their rich medicinal tradition (De, Baltas & Bedos-Belval, 2011).
Antimicrobial Activity
Cinnamic acids and related molecules exhibit significant growth inhibition against various bacterial and fungal species. The antimicrobial activity of natural cinnamic acids and related derivatives was summarized, emphasizing their potential as future drugs for treating infections like tuberculosis (Guzman, 2014).
properties
IUPAC Name |
[(Z)-hex-3-enyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3-,12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGVMQNGUQXDN-FECXASIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamic Acid cis-3-Hexen-1-yl Ester | |
CAS RN |
94135-75-8, 68133-75-5 | |
Record name | Hex-3-enyl (Z)-cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-3-hexenyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hex-3-enyl (Z)-cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnamic acid cis-3-hexen-1-yl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEN78F7TEL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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